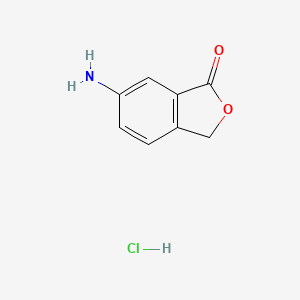

6-Amino-1,3-dihydroisobenzofuran-1-one HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Amino-1,3-dihydroisobenzofuran-1-one HCl” is a member of 2-benzofurans . It is also known as "6-Aminophthalide" .

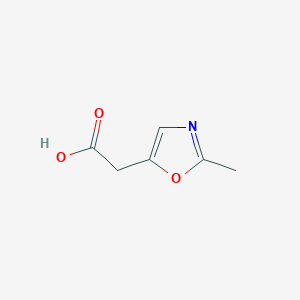

Molecular Structure Analysis

The molecular formula of “this compound” is C8H8ClNO2 . The InChI code is 1S/C8H7NO2.ClH/c9-6-2-1-5-4-11-8(10)7(5)3-6;/h1-3H,4,9H2;1H .

Physical And Chemical Properties Analysis

The physical form of “this compound” is a white needle-like solid . It should be stored at a temperature between 0-5 degrees Celsius .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Derivatives of 1,3-dihydroisobenzofurans, including those related to 6-Amino-1,3-dihydroisobenzofuran-1-one HCl, have been investigated for their corrosion inhibition properties. For instance, 2-aminobenzene-1,3-dicarbonitriles have shown significant inhibition efficiency on mild steel in acidic environments. This application is crucial in protecting metal infrastructure and equipment in industrial settings (Verma, Quraishi, & Singh, 2015).

Inhibition of Peptide Deformylase

Compounds structurally related to this compound, such as hydroxylated 1,3-dihydroisobenzofurans isolated from Aspergillus flavipes, have been identified as inhibitors of peptide deformylase (PDF), a bacterial enzyme. This activity suggests potential applications in developing new antibacterial agents (Kwon, Zheng, & Kim, 2010).

Antitumor Activities

Novel derivatives of 6-amino-2-phenylbenzothiazole, related in structure to this compound, have been synthesized and evaluated for their antitumor activities. These compounds have shown cytostatic activities against various malignant human cell lines, indicating their potential in cancer research (Racané et al., 2006).

Carbonic Anhydrase Inhibition

Sulfonamides incorporating 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamido moieties have been evaluated as inhibitors of human and bacterial carbonic anhydrases. This enzyme plays a significant role in various physiological processes, and its inhibition has therapeutic implications in conditions like glaucoma, edema, and epilepsy (Mohamed et al., 2017).

Facile Synthesis and Functionalization

Efficient synthetic approaches have been developed for 1,3-dihydroisobenzofuran derivatives, highlighting their versatility as building blocks in organic synthesis. These methodologies enable the rapid generation of compounds with potential bioactivity or material applications (Yin et al., 2017).

Safety and Hazards

“6-Amino-1,3-dihydroisobenzofuran-1-one HCl” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Propiedades

IUPAC Name |

6-amino-3H-2-benzofuran-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2.ClH/c9-6-2-1-5-4-11-8(10)7(5)3-6;/h1-3H,4,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNBFZZNEGHSMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)N)C(=O)O1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2558065.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2558067.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2558072.png)